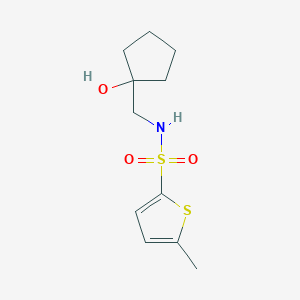
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzenesulfonamides is crucial for their biological activity. The introduction of various substituents can significantly affect the potency and selectivity of these compounds. For example, the introduction of a fluorine atom in certain benzenesulfonamide derivatives has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . This suggests that the molecular structure of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide, with its fluorine atom, may confer similar selective properties.
Chemical Reactions Analysis
The reactivity of benzenesulfonamides with various reagents can lead to diverse chemical reactions. For instance, N-fluorobenzenesulfonimide (NFSI) has been used to functionalize C60, acting as an oxidant in reactions with cyclic amines . Additionally, the N-alkylation and aminohydroxylation of 2-azidobenzenesulfonamide have been explored, leading to the synthesis of a pyrrolobenzothiadiazepine precursor . These studies demonstrate the versatility of benzenesulfonamides in chemical reactions, which could be relevant for the functionalization of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their molecular structures. For example, the presence of electron-donating or withdrawing groups can affect the acidity of the sulfonamide hydrogen, impacting solubility and stability . The introduction of substituents such as fluorine, hydroxy, methoxy, or trimethoxy groups can also influence the cytotoxicity and enzyme inhibition potential of these compounds . Therefore, the specific substituents present in N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide would be expected to play a significant role in determining its physical and chemical properties, as well as its biological activity.
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Treatment for Rheumatoid Arthritis and Osteoarthritis
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide is a derivative in a series of benzenesulfonamides. In this series, derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Specifically, introduction of a fluorine atom in such compounds has shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors like JTE-522, which are in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antitubercular Agent Potential
Studies have also explored the potential of derivatives of benzenesulfonamide to act as antitubercular agents. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis have been conducted to investigate the plausible inhibitory action of these compounds (Purushotham & Poojary, 2018).
Antimicrobial Activity
Other derivatives in the benzenesulfonamide series have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Such studies are crucial for the development of new antimicrobial agents (Sarvaiya, Gulati & Patel, 2019).
Anticancer Potential
Several studies have been conducted on benzenesulfonamide derivatives to test their potential as anticancer agents. These compounds have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Mecanismo De Acción
The mechanism of action of a compound, particularly in a biological context, can be complex and involves understanding how the compound interacts with biological systems. This often involves studying the compound’s effects on cells or organisms, and may require a variety of biochemical and biophysical techniques .
Safety and Hazards
Direcciones Futuras
The future directions for studying a compound can vary widely depending on the compound’s properties and potential applications. This could involve further studies to better understand the compound’s mechanism of action, efforts to improve its synthesis, or the development of new applications for the compound .
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-2-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYCJSSFAWACBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

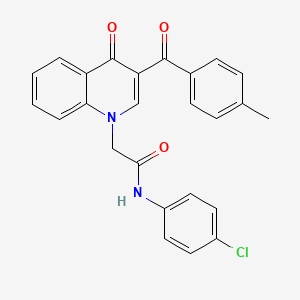

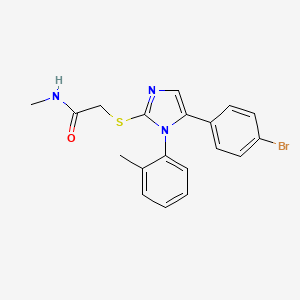
![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)
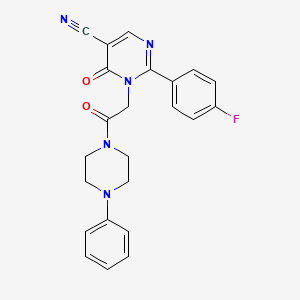

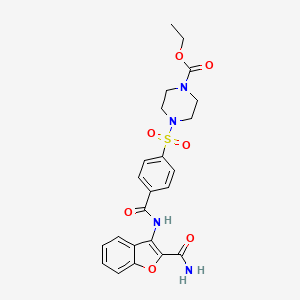
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)
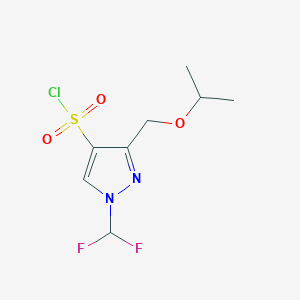

![(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid](/img/structure/B3003493.png)
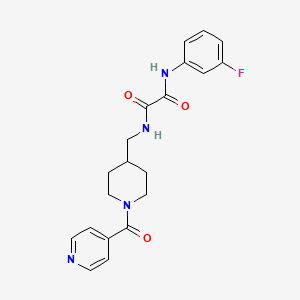
![Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B3003495.png)
